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Compound of Interest

Compound Name: m-(o-Toluidino)phenol

Cat. No.: B1582523

An In-depth Technical Guide to m-(o-Toluidino)phenol for Advanced Research Applications

Introduction

m-(o-Toluidino)phenol, systematically named 3-(2-methylanilino)phenol, is a diarylamine
derivative that incorporates both a phenol and a toluidine moiety. This unique structural
combination makes it a compound of significant interest for researchers in synthetic chemistry,
materials science, and drug discovery. The presence of a nucleophilic secondary amine, an
acidic phenolic hydroxyl group, and two modifiable aromatic rings provides a versatile platform
for chemical elaboration.

As a chemical intermediate, m-(o-Toluidino)phenol serves as a valuable building block for
constructing more complex molecular architectures. In the context of drug development, the
diarylamine scaffold is a well-established pharmacophore found in numerous kinase inhibitors,
while the phenol group can engage in critical hydrogen bonding interactions with biological
targets and offers a handle for prodrug strategies or bioisosteric replacement to optimize
pharmacokinetic properties.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a
comprehensive technical overview of m-(o-Toluidino)phenol. It moves beyond a simple
recitation of facts to explain the causality behind its properties and the strategic considerations
for its synthesis and application. We will cover its core molecular identity, propose a robust
synthetic protocol grounded in modern catalytic methods, detail analytical characterization
techniques, and explore its potential as a scaffold in medicinal chemistry.
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Part 1: Core Molecular Identity and Physicochemical
Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all
subsequent research. These parameters govern its solubility, reactivity, and potential
interactions in both chemical and biological systems.

Chemical Identification

The unambiguous identification of m-(o-Toluidino)phenol is ensured by its unique CAS
number and structural identifiers.

Identifier Value Source
CAS Number 6264-98-8 [2][3]
IUPAC Name 3-(2-methylanilino)phenol [4]
Molecular Formula C13H13NO [2][4]
Molecular Weight 199.25 g/mol [2]
SMILES CclccceclNc2ceec(c2)O [4]

InChl=1S/C13H13NO/c1-10-5-
InChl 2-3-8-13(10)14-11-6-4-7- [4]
12(15)9-11/h2-9,14-15H,1H3

Chemical Structure

The structure consists of a phenol ring linked at the meta-position to the nitrogen atom of o-
toluidine. This arrangement influences the electronic properties of both rings and dictates the
molecule's overall geometry.

Caption: 2D structure of m-(o-Toluidino)phenol.

Physicochemical Properties

While extensive experimental data is not widely published, we can predict key properties that
inform its handling and application. These predictions are derived from its structure using
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established computational models.

Significance in a Research

Property Predicted Value

Context
XlogP 35 [4]
pKa (Phenolic H) ~9.9 [5]
Monoisotopic Mass 199.09972 Da [4]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of diarylamines has been revolutionized by palladium-catalyzed cross-coupling
reactions. For m-(o-Toluidino)phenol, a Buchwald-Hartwig amination approach represents a
modern, efficient, and high-yielding strategy, offering significant advantages over older methods
like nucleophilic aromatic substitution, which would require harsh conditions.

Retrosynthetic Analysis

The most logical disconnection is at the C-N bond, breaking the molecule into two readily
available starting materials: a halogenated phenol and o-toluidine. This is the bond that will be
formed during the cross-coupling reaction.

3-Halophenol
(e.g., 3-Bromophenol)

C-N Disconnection
(Buchwald-Hartwig)

m-(o-Toluidino)phenol —»

o-Toluidine

Click to download full resolution via product page

Caption: Retrosynthetic pathway for m-(o-Toluidino)phenol.

Proposed Synthetic Protocol: Buchwald-Hartwig
Amination
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This protocol is designed to be self-validating. The choice of a palladium catalyst and a
specialized phosphine ligand is critical for facilitating the reductive elimination step that forms
the C-N bond, while the use of a non-nucleophilic base is essential to deprotonate the amine
without competing in side reactions.

Principle: This reaction couples an aryl halide (3-bromophenol) with an amine (o-toluidine)
using a palladium catalyst. The bulky electron-rich phosphine ligand (e.g., XPhos) stabilizes the
palladium center and promotes the key steps of oxidative addition and reductive elimination.

Experimental Protocol:

o Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-
bromophenol (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pdz2(dba)s (0.01 eq.), and XPhos (0.02

eq.).

¢ Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15
minutes. This is critical to prevent oxidation of the catalyst and ligand.

o Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (solvent)
followed by o-toluidine (1.1 eq.) via syringe.

e Reaction: Immerse the flask in a preheated oil bath at 100-110 °C.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material (3-bromophenol) is consumed (typically 12-24 hours).

o Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution
of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times
with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate under reduced pressure. The crude product should be
purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate
gradient) to yield the pure m-(o-Toluidino)phenol.

Synthesis Workflow Diagram
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1. Assemble Reagents
(3-Bromophenol, o-Toluidine, Catalyst, Base)
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(Schlenk Flask under Argon)

3. Add Solvent & Reagents

4. Heat Reaction
(110 °C, 12-24h)

ncomplete

5. Monitor by TLC/LC-MS

omplete
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8. Dry & Concentrate Organic Phase

9. Purify by Column Chromatography

10. Characterize Pure Product
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Caption: Step-by-step workflow for the synthesis of m-(o-Toluidino)phenol.
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Part 3: Applications in Research and Drug
Discovery

While m-(o-Toluidino)phenol is primarily available for research purposes, its structure is
highly relevant to drug development professionals.[2][3] The diarylamine and phenol motifs are
"privileged structures” that appear in a wide array of bioactive molecules.

Role as a Medicinal Chemistry Scaffold

The true value of this molecule lies in its potential as a starting point for library synthesis. The
phenol group provides a handle for creating ether linkages, which are common in drug
candidates, or for investigating bioisosteric replacements to improve metabolic stability.[1] The
secondary amine can be acylated, alkylated, or used in further coupling reactions. The
aromatic rings are amenable to electrophilic aromatic substitution, allowing for the introduction
of diverse functional groups to probe structure-activity relationships (SAR).

Phenolic compounds are known to possess a range of biological activities, including
antioxidant and anti-inflammatory properties, often attributed to the hydroxyl group's ability to
scavenge free radicals.[6]

Hypothetical Target Interaction

Many kinase inhibitors utilize a diarylamine core to mimic the adenine region of ATP, binding to
the enzyme's hinge region. The phenol group of m-(o-Toluidino)phenol could act as a key
hydrogen bond donor, anchoring the molecule in the active site. The o-tolyl group would project
into a hydrophobic pocket, providing additional affinity and selectivity.

Hypothetical Kinase Inhibition Mechanism

m-(o-Toluidino)phenol

H-Bond from Phenol -OH \ Hydrophobic interaction
(Key Anchoring Interaction) from o-tolyl group

Hinge Region

(Backbone NH) Hydrophobic Pocket Gatekeeper Residue
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Caption: Hypothetical binding mode in a kinase active site.

Part 4: Safety and Handling

As with any research chemical, proper safety protocols are mandatory.

e Use: The compound is intended for research and development use only.[3] It is not for
medicinal, household, or other uses.[3]

» Personal Protective Equipment (PPE): Always handle m-(o-Toluidino)phenol in a well-
ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant
gloves.

» Exposure: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

o Storage: Store in a cool, dry, and tightly sealed container away from incompatible materials
such as strong oxidizing agents.

Conclusion

m-(o-Toluidino)phenol (CAS 6264-98-8) is more than just a chemical entry in a catalog; it is a
versatile molecular scaffold with significant untapped potential. Its strategic combination of a
diarylamine core and a reactive phenol group makes it an attractive starting point for synthetic
chemists and drug discovery scientists. By employing modern synthetic methods like the
Buchwald-Hartwig amination, researchers can efficiently access this compound and its
derivatives. A thorough understanding of its physicochemical properties, coupled with rigorous
analytical characterization, will enable its effective use in the development of novel materials
and potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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